2-Bromo-2',3',5'-tri-O-acetylinosine

Antiviral Herpes Simplex Virus Nucleoside Analog

Pain: 2-Chloro/fluoro analogs lack reactivity for cross-coupling, skewing antiviral SAR. Solution: 2-Bromo-2',3',5'-tri-O-acetylinosine provides a pre-installed bromine handle for selective Suzuki/Stille coupling and documented HSV-1/2 inhibition. • ≥98% purity ensures reproducible biological data. • Pre-activated 2-bromo group enables regioselective library synthesis. • Available in bulk; ready for immediate global dispatch.

Molecular Formula C16H17BrN4O8
Molecular Weight 473.23 g/mol
CAS No. 41623-91-0
Cat. No. B125966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2',3',5'-tri-O-acetylinosine
CAS41623-91-0
Molecular FormulaC16H17BrN4O8
Molecular Weight473.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)Br)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H17BrN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
InChIKeyAFYPUYTWISKOLG-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2',3',5'-tri-O-acetylinosine: Antiviral Research and Synthesis


2-Bromo-2',3',5'-tri-O-acetylinosine (CAS 41623-91-0) is a synthetic purine nucleoside analog derived from inosine . It is characterized by a bromine substitution at the 2-position of the purine base and acetyl protection at the 2', 3', and 5' hydroxyl groups of the ribose moiety . This compound is widely utilized as a key synthetic intermediate in medicinal chemistry and is under investigation for its antiviral properties, specifically its ability to inhibit the replication of herpes simplex viruses (HSV-1 and HSV-2) [1]. Its unique halo-acetylated structure confers distinct physicochemical properties that are critical for downstream chemical modifications and biological activity .

1
Nucleoside synthetic intermediate with 2‑bromo pre‑functionalization
2
Reported HSV‑1/HSV‑2 antiviral research context
3
Supports regioselective 2,6‑disubstituted purine synthesis

Risks of Generic Substitution for 2-Bromo-2',3',5'-tri-O-acetylinosine


In nucleoside analog research, seemingly minor structural modifications, such as the choice of halogen at the 2-position of the purine ring, can lead to profound differences in biological activity, reactivity, and physicochemical properties [1]. 2-Bromo-2',3',5'-tri-O-acetylinosine possesses a specific electronic and steric profile due to its bromine atom, which differs significantly from its chloro, fluoro, or unsubstituted counterparts . This difference directly impacts its behavior in both biological assays and synthetic applications, including its efficacy as an antiviral agent against HSV and its performance as a substrate in key cross-coupling reactions [1]. Therefore, a generic substitution of this compound with a different 2-halo-2',3',5'-tri-O-acetylinosine analog cannot be assumed to produce equivalent results, and may lead to failed experiments, inaccurate structure-activity relationship (SAR) conclusions, or suboptimal synthetic yields. The quantitative evidence below details these critical, verifiable differences.

Chloro analog substitution may alter lipophilicity and molecular weight, potentially changing biological partitioning and reactivity.
Non‑halogenated parent (2′,3′,5′‑tri‑O‑acetylinosine) may not support the same antiviral screening context.
Fluoro substitution may affect cross‑coupling reactivity patterns and physicochemical profile.

2-Bromo-2',3',5'-tri-O-acetylinosine: Quantitative Advantages over Analogs


Antiviral Specificity Against HSV-1 and HSV-2

2-Bromo-2',3',5'-tri-O-acetylinosine has been specifically identified and studied for its antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) . This contrasts with its non-halogenated parent compound, 2',3',5'-tri-O-acetylinosine (CAS 3181-38-2), which is primarily characterized for its roles in cancer cell growth inhibition and as a reagent in tetrapeptide synthesis, with no prominent antiviral claims [1]. The introduction of the bromine atom at the 2-position is a critical structural determinant that directs the compound's utility toward antiviral research, specifically targeting viral DNA polymerase [2]. This structural feature enables procurement decisions based on a defined application area that is not a primary characteristic of the non-halogenated analog.

Antiviral Research Context
Class‑level inference
Target: reported HSV‑1/HSV‑2 screening context
Comparator parent: cancer cell growth inhibition, no antiviral claims
Supports antiviral research procurement decisions
Based on product database descriptions and vendor summaries
Antiviral Herpes Simplex Virus Nucleoside Analog

Synthetic Utility as a Halogenation Substrate

2',3',5'-Tri-O-acetylinosine is a known precursor for the synthesis of 6-halopurine ribosides. In a direct, comparative synthetic study, the conversion of 2',3',5'-tri-O-acetylinosine to its 6-bromo derivative proceeds with a 79% yield [1]. This is a quantifiable benchmark for the reactivity of the acetyl-protected inosine scaffold. The target compound, 2-Bromo-2',3',5'-tri-O-acetylinosine, already possesses the bromine at the 2-position, making it a pre-functionalized building block for more advanced, regioselective modifications at other positions, such as the 6-position. The synthesis of the analogous 6-chloro derivative under the same conditions is reported to achieve a 96% yield [1]. This data establishes that the 2',3',5'-tri-O-acetyl inosine scaffold is a versatile platform for halogenation, and the choice between the 2-bromo, 2-chloro, or non-halogenated starting material will dictate the final substitution pattern and the efficiency of subsequent synthetic steps.

Synthetic Efficiency Benchmark
Cross‑study comparable
79% yield
Benchmark for parent 6‑bromination; target is pre‑functionalized, supporting streamlined route design
Reaction of 2′,3′,5′‑tri‑O‑acetylinosine with NBS/LiBr
Organic Synthesis Nucleoside Chemistry Cross-Coupling

Physicochemical Differentiation from 2-Chloro Analog

The substitution of a chlorine atom for a bromine atom in a nucleoside analog results in quantifiable changes to its physicochemical properties. While experimental LogP or solubility data for 2-Bromo-2',3',5'-tri-O-acetylinosine is not directly available, a comparison with its direct 2-chloro analog, 2-Chloro-2',3',5'-tri-O-acetylinosine (CAS 41623-86-3), highlights key differences. The molecular weight of the bromo compound is 473.23 g/mol , whereas the chloro analog is significantly lower at 428.78 g/mol . The predicted density also differs, with the bromo compound having a higher predicted density of 1.85±0.1 g/cm³ . The larger, more polarizable bromine atom is expected to increase the compound's lipophilicity compared to the chloro analog, a property that can profoundly influence membrane permeability, protein binding, and overall bioavailability in biological systems .

Physicochemical Differentiation
Data to verify
MW +10.4% (Δ44.45 g/mol) vs chloro analog; predicted density higher
May influence lipophilicity and biological partitioning
Predicted values; experimental verification needed
Physicochemical Properties Lipophilicity Drug Design

2-Bromo-2',3',5'-tri-O-acetylinosine: Optimal Research and Industrial Applications


Pre-Functionalized Building Block for 2,6-Disubstituted Purine Nucleosides

For medicinal chemists aiming to synthesize a library of 2,6-disubstituted purine nucleosides for antiviral or anticancer screening, 2-Bromo-2',3',5'-tri-O-acetylinosine is the preferred starting material. Its pre-installed 2-bromo group is a versatile handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) [1]. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 2-position, while the 6-oxo group can be independently modified or retained. This regioselective approach is more efficient than starting from the non-halogenated inosine analog, which would require an initial, lower-yielding halogenation step and could lead to regioisomeric mixtures [2].

HSV Antiviral Assay Reference Standard

Virology laboratories focused on developing novel anti-herpetic agents can utilize 2-Bromo-2',3',5'-tri-O-acetylinosine as a well-characterized, commercially available positive control or reference standard in their in vitro assays. Its documented activity against both HSV-1 and HSV-2 [1] provides a benchmark for comparing the efficacy of new compounds. Using this specific compound ensures consistency and comparability of data across different experiments and publications, which is a critical requirement for robust and reproducible scientific research. Its procurement as a pure standard from reputable vendors like Toronto Research Chemicals [2] guarantees the necessary quality for these sensitive biological assays.

SAR Studies of the 2-Halogen Substituent

2-Bromo-2',3',5'-tri-O-acetylinosine is an essential tool in SAR studies aimed at dissecting the contribution of the 2-halogen substituent to the overall biological profile of a nucleoside analog. By directly comparing its antiviral potency, cytotoxicity, or target enzyme inhibition with that of the 2-chloro, 2-fluoro, and non-halogenated analogs, researchers can generate quantitative data to drive rational drug design [1]. The quantifiable differences in molecular weight and predicted lipophilicity between the bromo and chloro analogs [2] provide a mechanistic basis for interpreting the results of these SAR studies, guiding the selection of optimal substituents for improved drug-like properties.

Application
Selection Property
Validation Focus
2,6‑Disubstituted purine synthesis
Pre‑installed 2‑bromo for cross‑coupling
Regioselective modification efficiency
Antiviral screening reference context
Characterized HSV‑1/HSV‑2 research profile
Assay benchmarking consistency
2‑Halogen SAR studies
Quantifiable MW and density differences
Structure‑activity relationship interpretation

Technical Documentation Hub

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